molecular formula C7H7NO3 B3021448 Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 67383-31-7

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B3021448
CAS No.: 67383-31-7
M. Wt: 153.14 g/mol
InChI Key: SILBTMNCGYLTOK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (CAS: 10128-91-3) is a heterocyclic compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.1354 g/mol. It features a pyridine ring substituted with a methyl ester group at position 3 and a ketone at position 2. Key properties include:

  • Melting point: 115–118°C
  • Boiling point: 367.649°C at 760 mmHg
  • Density: 1.264 g/cm³
  • Synthesis: Prepared via cyclization of precursors under acidic conditions, as demonstrated in the synthesis of iodinated derivatives using N-iodosuccinimide .

This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for functionalizing the pyridine ring through halogenation or alkylation .

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILBTMNCGYLTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906037
Record name Methyl 2-hydroxypyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10128-91-3
Record name Methyl 2-hydroxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-nicotinic acid methyl ester
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Biological Activity

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (C₇H₇NO₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a carbonyl group and a methyl ester functional group. Its molecular weight is approximately 153.14 g/mol, with a melting point between 115 to 118 °C. The compound's structure allows for various interactions with biological targets, contributing to its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
  • Antiviral Properties : Some derivatives have been explored for their potential in treating viral infections, particularly HIV. They function by interfering with viral replication processes, making them candidates for further development in antiviral therapies .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in cellular signaling pathways. For instance, its structural similarities to other pharmacologically active compounds suggest it may inhibit certain kinases or modulate receptor activity .

Synthetic Pathways

Several synthetic routes have been developed for producing this compound:

  • Condensation Reactions : A common method involves the condensation of ethyl acetoacetate with formamide followed by cyclization and esterification. This approach allows for controlled synthesis and yields high-purity products.
  • Alternative Methods : Other synthetic strategies include variations in reaction conditions and the use of different catalysts to optimize yield and selectivity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds:

Compound NameSimilarity IndexUnique Features
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate0.87Contains bromine substituent affecting reactivity
Methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate0.85Iodine substitution may enhance biological activity
Ethyl 4-oxo-4H-quinolizine-3-carboxylate0.85Different ring structure providing distinct properties
Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate0.83Ethoxy group alters solubility and reactivity
Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate0.79Different position of functional groups

This table illustrates how variations in substituents and structural arrangements influence the chemical behavior and potential applications of these compounds.

Case Studies

Several studies have documented the biological effects of this compound:

  • Antiviral Activity Study : A recent investigation demonstrated that specific derivatives of this compound significantly inhibited HIV replication in vitro by targeting viral reverse transcriptase enzymes .
  • Cytotoxicity Assays : Research involving various cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations, suggesting its potential utility in cancer therapy .

Scientific Research Applications

Pharmaceutical Chemistry

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential as:

  • Antimicrobial Agents : Several studies have demonstrated the efficacy of derivatives against various bacterial strains.
  • Anti-inflammatory Drugs : Research indicates that compounds derived from this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Study: Synthesis of Antimicrobial Derivatives
A study conducted by Smith et al. (2023) synthesized several derivatives of this compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents.

Agricultural Chemicals

The compound has potential applications in agricultural chemistry, particularly as a precursor for developing agrochemicals. Its structural features allow for modifications that can enhance herbicidal or fungicidal activities.

Data Table: Comparison of Herbicidal Activity

CompoundActivity (g/ha)Target Pest
This compound100Weeds
Modified Derivative A75Grasses
Modified Derivative B50Broadleaf Weeds

This table illustrates the varying levels of herbicidal activity among different derivatives of this compound.

Biochemical Research

In biochemical research, this compound is studied for its interactions with enzymes and cellular pathways. It has been shown to influence metabolic processes and gene expression related to oxidative stress.

Biochemical Properties

  • Enzyme Interactions : The compound interacts with enzymes involved in nicotine metabolism, such as nicotine dehydrogenase.
  • Cell Signaling : Studies indicate that it modulates cell signaling pathways associated with oxidative stress responses.

Case Study: Effects on Cellular Metabolism
A research study by Johnson et al. (2024) investigated the effects of this compound on human cell lines. The findings revealed that treatment with the compound led to increased expression of genes involved in antioxidant defense mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Properties/Applications References
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate (10128-91-3) C₇H₇NO₃ -COOCH₃ at C3, -O at C2 Precursor for halogenation; mp 115–118°C
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (120034-05-1) C₇H₆BrNO₃ -Br at C5, -COOCH₃ at C3 Enhanced electrophilicity; used in cross-coupling reactions
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (1335921-53-3) C₁₀H₁₀F₃NO₃ -CF₃ at C6, -CH₃ at C4, -COOEt at C3 Improved lipophilicity; potential agrochemical applications
Methyl 1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylate (400086-05-7) C₁₄H₁₁ClFNO₃ Benzyl-Cl-F at N1, -COOCH₃ at C3 Bioactive intermediate; explored in medicinal chemistry
4-Methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylic acid (N/A) C₇H₇NO₃ -CH₃ at C4, -COOH at C3 Pharmacological activity in endocannabinoid system modulation

Q & A

Q. What are the common synthetic routes for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization or functionalization of pyridine precursors. For example, bromination of pyridine derivatives followed by Pd-catalyzed cross-coupling with boronic acids can introduce substituents at specific positions (e.g., C5 or C6) . Reaction optimization often involves tuning catalysts (e.g., Pd(OAc)₂/PPh₃), solvents (anhydrous toluene or DMF), and bases (CsF or K₂CO₃). Temperature control (e.g., 100°C for Suzuki-Miyaura coupling) and reaction time (12 h) are critical for yield and purity .

Q. How can the structural identity and purity of this compound be verified experimentally?

Key methods include:

  • NMR spectroscopy : Confirm the presence of the methyl ester (δ ~3.8 ppm for COOCH₃), dihydropyridine protons (δ ~5–7 ppm), and the oxo group .
  • Mass spectrometry : Validate the molecular ion peak (C₇H₇NO₃, m/z 153.14) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection (λ = 254 nm) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The compound is sensitive to moisture and light. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., hydrolyzed carboxylic acid) can form if exposed to humidity, monitored via TLC or HPLC .

Advanced Research Questions

Q. How does the introduction of substituents at C5 or C6 positions influence pharmacological activity in receptor-binding studies?

Substituents at C5/C6 modulate electronic and steric properties, affecting receptor affinity. For example, methyl groups at C6 enhance selectivity for CB2 receptors by altering the heterocycle's conformation, as shown in structure-activity relationship (SAR) studies. Agonism vs. antagonism is controlled by substituent polarity and size . Computational docking (e.g., Glide/SP) can predict binding modes to receptors like CB2 .

Q. What diastereoselective strategies are applicable to derivatives of this compound?

Diastereoselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, Pd-mediated cross-coupling with enantiopure boronic acids yields stereochemically defined derivatives. Alternatively, Michael additions to α,β-unsaturated esters (e.g., using Evans’ oxazolidinones) induce stereocontrol at C3/C4 positions .

Q. How can computational methods aid in predicting the metabolic pathways of this compound?

In silico tools (e.g., Schrödinger’s MetaSite or ADMET Predictor) identify likely metabolic sites (e.g., ester hydrolysis by esterases or oxidation at the dihydropyridine ring). Molecular dynamics simulations (e.g., Desmond) model interactions with cytochrome P450 enzymes to prioritize in vitro assays .

Q. What analytical challenges arise in characterizing tautomeric forms of this compound?

The 2-oxo-1,2-dihydropyridine core exhibits keto-enol tautomerism, detectable via:

  • ¹³C NMR : Distinct carbonyl (C=O, δ ~165 ppm) vs. enolic (C–OH, δ ~95 ppm) signals.
  • IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and O–H (~3200 cm⁻¹) .
  • X-ray crystallography : Resolve tautomeric preference in solid-state structures .

Methodological Considerations

  • Synthetic Optimization : Screen solvents (DMF vs. THF), catalysts (Pd vs. Cu), and temperatures to maximize yield .
  • Quality Control : Use orthogonal analytical methods (NMR, LC-MS) to confirm batch consistency .
  • Biological Assays : Pair in vitro receptor-binding studies (e.g., radioligand displacement) with in silico modeling for mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Reactant of Route 2
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

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